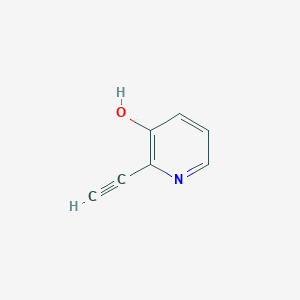

2-Ethynylpyridin-3-ol

Übersicht

Beschreibung

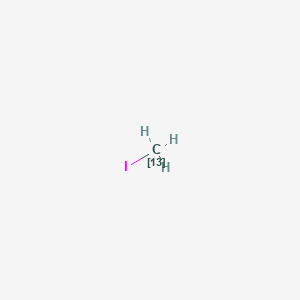

2-Ethynylpyridin-3-ol is a chemical compound with the molecular formula C7H5NO. It is a yellow to brown solid with a molecular weight of 119.12 .

Molecular Structure Analysis

The molecular structure of 2-Ethynylpyridin-3-ol consists of a pyridine ring with an ethynyl group at the 2-position and a hydroxyl group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynylpyridin-3-ol are not available, pyridin-2-ol has been reported to react as an ambident nucleophile .Physical And Chemical Properties Analysis

2-Ethynylpyridin-3-ol has a density of 1.2±0.1 g/cm3, a boiling point of 282.0±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 156.9±10.3 °C .Wissenschaftliche Forschungsanwendungen

Multi-Stimuli-Responsive Materials : A study by Chan, Leung, & Yam (2019) discussed the synthesis of oligo(ethynylpyridine)-containing alkynylplatinum(II) terpyridine/bzimpy metallofoldamers. These compounds exhibit reversible behaviors in response to external stimuli like temperature and acid/base addition, highlighting their potential in material sciences.

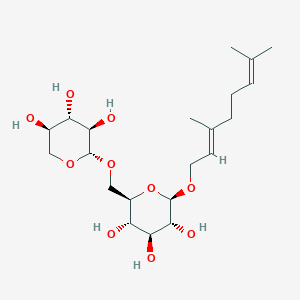

Chiral Helix Formation : Research by Abe, Kayamori, & Inouye (2015) demonstrated that ethynylpyridine oligomers linked with glycosyl chiral templates can form stable chiral helical structures. These structures, once stabilized, are resistant to solvents and heat, suggesting applications in molecular design.

Molecular Diodes : A study by Derosa, Guda, & Seminario (2003) explored the use of a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule for creating a programmable molecular diode. This device shows potential for use in memory storage and nano-actuators.

Saccharide-Linked Ethynylpyridine Oligomers : In the research by Abe, Murayama, Kayamori, & Inouye (2008), saccharide-linked ethynylpyridine oligomers were studied for their ability to form chiral helices. These findings suggest a potential in designing molecules with specific higher-order structures.

Hydrohalogenation of Ethynylpyridines : The study by Muragishi, Asahara, & Nishiwaki (2017) explored the efficient hydrochlorination of 2-ethynylpyridines without special reagents. This suggests potential applications in organic synthesis and chemical processes.

Soil Nitrification Inhibition : A paper by McCarty & Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their findings indicate its effectiveness compared to other inhibitors, suggesting its use in agriculture to control nitrogen loss from soils.

Hydrogen Bond Studies : The work by Vojta, Horvat, Miljanić, & Vazdar (2016) investigated the hydrogen bonding properties of ethynylpyridines, providing insights into the interplay of secondary hydrogen bonds in chemical systems.

Fluorescent Chemosensor Development : A study by Roy et al. (2016) developed a novel ethynylpyridine-containing E-Bodipy as a fluorescent chemosensor for Zn2+ ions, suggesting its application in analytical chemistry.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethynylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-7(9)4-3-5-8-6/h1,3-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGYRZTZPDNIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565905 | |

| Record name | 2-Ethynylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylpyridin-3-ol | |

CAS RN |

142503-05-7 | |

| Record name | 2-Ethynylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)

![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)